molecular formula C22H21FN4O3 B11004402 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

Cat. No.: B11004402
M. Wt: 408.4 g/mol
InChI Key: RWWLDWFQRZLKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a fluoro group, a methyl group, and an oxo group attached to a quinazolinone core, along with an indole moiety linked via an acetamide bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced via electrophilic substitution reactions using appropriate fluorinating and methylating agents.

    Coupling with Indole Moiety: The indole moiety can be coupled to the quinazolinone core through a nucleophilic substitution reaction, often using a suitable leaving group and a base.

    Formation of the Acetamide Bridge: The final step involves the formation of the acetamide bridge by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone or indole moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, bases or acids.

Major Products

The major products formed from these reactions include various quinazolinone and indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the fluoro and methyl groups can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2-methylindan-1-one: A structurally related compound with similar functional groups but lacking the indole moiety.

    6-fluoro-2H-1,4-benzoxazin-3(4H)-one: Another related compound with a benzoxazinone core instead of a quinazolinone core.

Uniqueness

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is unique due to the combination of the quinazolinone and indole moieties, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H21FN4O3

Molecular Weight

408.4 g/mol

IUPAC Name

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide

InChI

InChI=1S/C22H21FN4O3/c1-14-24-19-7-6-15(23)12-17(19)22(29)27(14)13-21(28)25-18-4-3-5-20-16(18)8-9-26(20)10-11-30-2/h3-9,12H,10-11,13H2,1-2H3,(H,25,28)

InChI Key

RWWLDWFQRZLKKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=C4C=CN(C4=CC=C3)CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.